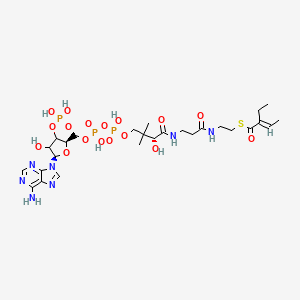

2-Ethyl crotonyl coenzyme A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H44N7O17P3S |

|---|---|

Molecular Weight |

863.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-ethylbut-2-enethioate |

InChI |

InChI=1S/C27H44N7O17P3S/c1-5-15(6-2)26(39)55-10-9-29-17(35)7-8-30-24(38)21(37)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-20(50-52(40,41)42)19(36)25(49-16)34-14-33-18-22(28)31-13-32-23(18)34/h5,13-14,16,19-21,25,36-37H,6-12H2,1-4H3,(H,29,35)(H,30,38)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b15-5+/t16-,19?,20?,21+,25-/m1/s1 |

InChI Key |

CGFYVQDEPSRQKW-XVHYWJGSSA-N |

Isomeric SMILES |

CC/C(=C\C)/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC(=CC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Significance of Branched Chain Acyl Coenzyme a Thioesters in Biological Systems

Coenzyme A (CoA) and its thioester derivatives, such as acyl-CoAs, are central molecules in cellular metabolism, participating in a vast array of anabolic and catabolic reactions. researchgate.netimrpress.com CoA acts as a carrier for acyl groups, which are attached via a high-energy thioester bond. creative-proteomics.comwikipedia.org This activation is crucial for processes like the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. wikipedia.orgwikipedia.org Nearly 4% of all cellular enzymes utilize CoA or its thioesters as substrates, highlighting their ubiquitous importance. wikipedia.org

Branched-chain acyl-CoA thioesters, in particular, are key intermediates in several metabolic pathways, including the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. elifesciences.org These metabolic routes are not only essential for energy production but also for the synthesis of various compounds. The proper handling of these intermediates is critical, as their accumulation can lead to the sequestration of the free Coenzyme A pool. wsu.edu This sequestration can disrupt major energy-producing pathways like beta-oxidation and the conversion of pyruvate to acetyl-CoA, leading to significant metabolic disturbances. researchgate.net To prevent this, cells employ enzymes such as acyl-CoA thioesterases, which hydrolyze the thioester bond to release free fatty acids and regenerate Coenzyme A, thereby maintaining metabolic homeostasis. wsu.edufrontiersin.org

Research Landscape and Emerging Themes for 2 Ethyl Crotonyl Coenzyme a and Its Biochemical Transformations

Crotonyl-Coenzyme A Carboxylase/Reductase (Ccr)

Crotonyl-Coenzyme A Carboxylase/Reductase (Ccr) is a key enzyme in the ethylmalonyl-CoA pathway, an alternative to the glyoxylate cycle for the assimilation of acetyl-CoA. wikipedia.orgnih.gov This pathway is crucial for the growth of some bacteria, like Rhodobacter sphaeroides, on acetate (B1210297) as the sole carbon source. uniprot.org Ccr catalyzes the NADPH-dependent reductive carboxylation of crotonyl-CoA to produce (2S)-ethylmalonyl-CoA. nih.govuniprot.orgnih.gov This unique reaction involves the fixation of carbon dioxide and a reduction, a process unprecedented in many biological systems. nih.gov The enzyme is also capable of a secondary reductive reaction in the absence of CO2, highlighting its evolutionary relationship with other reductases. nih.govpnas.org

Catalytic Mechanism and Reaction Stereochemistry

The catalytic action of Ccr is characterized by its precise control over the stereochemical outcomes of its reactions. The enzyme facilitates both a primary carboxylation reaction and a secondary reduction reaction, each with distinct and highly specific stereochemistry.

The principal and physiologically relevant reaction catalyzed by Ccr is the reductive carboxylation of (E)-crotonyl-CoA to (2S)-ethylmalonyl-CoA. nih.govnih.govpnas.org This reaction proceeds via a nucleophilic hydride attack from NADPH onto the β-carbon (C3) of the crotonyl-CoA molecule. encyclopedia.pub This initial step generates a reactive enolate intermediate. encyclopedia.pubresearchgate.net Subsequently, this enolate is trapped by a molecule of carbon dioxide (CO2), leading to the formation of (2S)-ethylmalonyl-CoA. encyclopedia.pub The carboxylation occurs on the re face of the C2 atom of the crotonyl-CoA, resulting in the specific (2S)-stereoisomer of the product. pnas.orgnih.gov This reaction is notable for being ATP- and biotin-independent. pnas.org

In the absence of its carboxylating substrate, CO2, Ccr can catalyze an alternative reaction: the reduction of (E)-crotonyl-CoA to butyryl-CoA. nih.govpnas.orgpnas.org This side reaction, however, proceeds with a significantly lower catalytic efficiency, approximately 10% of the maximal activity observed for the carboxylation reaction. pnas.orgnih.gov This suggests that the primary physiological role of Ccr is carboxylation. pnas.orgnih.gov The reduction to butyryl-CoA is considered an evolutionary remnant, linking Ccr to the broader family of enoyl-thioester reductases. nih.gov In this reaction, a solvent proton is added to the C2 position instead of a carboxyl group. nih.gov

A key aspect of the Ccr catalytic mechanism is the stereospecificity of the hydride transfer from the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor. pnas.orgnih.gov In both the reductive carboxylation and the alternative reduction reactions, the pro-(4R) hydrogen of NADPH is transferred to the re face of the C3 atom of crotonyl-CoA. pnas.orgnih.govresearchgate.net This high degree of stereospecificity is a conserved feature within the medium-chain dehydrogenase/reductase superfamily to which Ccr belongs. pnas.orgnih.gov The use of stereospecifically labeled [2H]-(4R)-NADPH results in the incorporation of a deuterium (B1214612) atom into the product, confirming the pro-(4R) specificity. pnas.orgnih.gov

Experiments have been conducted to identify the active carboxylating species in the Ccr-catalyzed reaction. pnas.org These studies have demonstrated that carbon dioxide (CO2), and not bicarbonate (HCO3-), is the species that directly participates in the carboxylation of the enolate intermediate. pnas.org This finding is significant as it distinguishes Ccr from other carboxylases that may utilize bicarbonate, often requiring cofactors like ATP to activate it. pnas.org The direct use of CO2 as an electrophile is a key feature of the Ccr reaction mechanism. pnas.org

Hydride Transfer Stereospecificity from NADPH

Enzyme Kinetics and Substrate Specificity

The kinetic properties of Ccr from Rhodobacter sphaeroides have been characterized, revealing a high efficiency for its primary substrates. The enzyme exhibits a Michaelis-Menten constant (Km) for crotonyl-CoA of 18 µM. uniprot.org The turnover number (kcat) for the reductive carboxylation of crotonyl-CoA is 104 sec-1. uniprot.org

Ccr also demonstrates a degree of substrate promiscuity. It can accept acryloyl-CoA as an alternative substrate, catalyzing its carboxylation to form methylmalonyl-CoA with a relative activity of about 40% compared to the carboxylation of crotonyl-CoA. uniprot.orgpnas.org However, the enzyme shows high specificity for short-chain enoyl-CoA thioesters, with no measurable activity observed with shorter (C3, beyond acryloyl-CoA) or longer-chain substrates. uniprot.org The optimal pH for Ccr activity is in the range of 7.5-8.0. uniprot.org

Table 1: Kinetic Parameters and Substrate Specificity of Crotonyl-Coenzyme A Carboxylase/Reductase (Ccr)

| Parameter | Value | Substrate | Source |

| Kcat | 104 s⁻¹ | (E)-Crotonyl-CoA | uniprot.org |

| Km | 18 µM | (E)-Crotonyl-CoA | uniprot.org |

| Relative Activity | 40% | Acryloyl-CoA | uniprot.orgpnas.org |

| Optimal pH | 7.5 - 8.0 | uniprot.org |

Structural Biology of Ccr

Crotonyl-CoA carboxylase/reductase (Ccr) is an enzyme belonging to the medium-chain dehydrogenase/reductase (MDR) superfamily. nih.govpnas.org It catalyzes the reductive carboxylation of α,β-unsaturated acyl-CoAs, a key reaction in the ethylmalonyl-CoA pathway for acetate assimilation. pnas.orgwikipedia.org

Molecular Composition and Oligomeric States

The structural architecture of Ccr has been elucidated through various crystallographic studies. While the enzyme often crystallizes as a dimer or even a tetramer, it is believed to exist as a monomer in the cytoplasm. wikipedia.orgwikipedia.org The monomeric structure is composed of two primary domains. wikipedia.org

The N-terminal domain features a Rossmann fold, a common structural motif in nucleotide-binding proteins, which serves as the binding site for the NADPH cofactor. wikipedia.org This domain consists of a parallel beta-sheet formed by six beta-strands and an additional seventh strand from the C-terminus, surrounded by several alpha-helices. wikipedia.org The second, more variable domain is responsible for binding the acyl-CoA substrate and is composed of multiple alpha-helices, beta-strands, and extended loops. wikipedia.org The binding of the coenzyme A portion of the substrate often bridges these two domains, inducing conformational changes that are important for catalysis. researchgate.net The substantial conformational flexibility observed in Ccr enzymes is considered crucial for the formation of productive catalytic complexes with its substrates. researchgate.net

The oligomeric state can vary between different Ccr homologs. For instance, the Ccr from Streptomyces sp. NRRL 2288 has been observed as a tetramer, whereas cinnamoyl-CoA reductase (a related enzyme) from Petunia x hybrida crystallizes as an asymmetric dimer but is likely a monomer in solution. wikipedia.orgwikipedia.org

Active Site Characterization and Binding Interactions

The active site of Ccr is a precisely organized pocket that facilitates a unique reductive carboxylation reaction. The reaction mechanism begins with the stereospecific transfer of a hydride from the pro-(4R) position of NADPH to the re face of the C3 atom of crotonyl-CoA. nih.govpnas.orgnih.gov This transfer generates a reactive enolate intermediate. nih.gov Subsequently, a carbon dioxide molecule, acting as an electrophile, is incorporated in an anti fashion at the C2 position of the substrate to form (2S)-ethylmalonyl-CoA. pnas.orgnih.gov

Crystal structures of Ccr from Kitasatospora setae (KsCcr) complexed with its product, ethylmalonyl-CoA, have provided detailed insights into substrate and cofactor binding. researchgate.netmpg.de The active site contains several key residues that orchestrate the catalytic steps:

A putative CO2 binding pocket is formed by at least four highly conserved amino acids. pnas.org

Asn81 (in KsCcr) is considered crucial for positioning the CO2 molecule correctly for the carboxylation step. researchgate.netpnas.org

Phe170 interacts with the CoA thioester and is thought to shield the reactive enolate intermediate from the aqueous solvent, preventing a non-productive protonation that would lead to butyryl-CoA formation. researchgate.netpnas.org

A "bridging" water molecule, coordinated by His365 and Glu171 , is a key feature. researchgate.netmpg.dersc.org This activated water molecule is proposed to act as the hydroxyl anion that attacks the CO2 molecule, facilitating its hydration to bicarbonate, which is the actual carboxylating species. rsc.orgmpg.de

In some Ccr homologs, like that from Sorghum bicolor, residues such as Threonine-154 and Tyrosine-310 have been identified as important for binding the phenylpropanoid portion of CoA-conjugated substrates. nih.gov

Interestingly, in the absence of CO2, Ccr can catalyze a simple reduction reaction where a proton from the solvent is added instead, yielding butyryl-CoA, although this is considered an evolutionary remnant and occurs with lower efficiency. pnas.orgpnas.org

| Residue | Proposed Function | Reference |

|---|---|---|

| Asn81 | Positions CO2 for carboxylation; interacts with E-CoA | researchgate.netpnas.org |

| Phe170 | Shields the active site from water; interacts with E-CoA | researchgate.netpnas.org |

| His365 | Coordinates a 'bridging' water molecule for CO2 activation | researchgate.netmpg.dersc.org |

| Glu171 | Coordinates a 'bridging' water molecule for CO2 activation | researchgate.netmpg.dersc.org |

Phylogenetic Analysis and Evolutionary Considerations

Phylogenetic analyses reveal that crotonyl-CoA carboxylase/reductase (Ccr) is part of the large and functionally diverse medium-chain dehydrogenase/reductase (MDR) superfamily. pnas.orgnih.gov Evolutionary studies suggest that Ccr enzymes likely evolved from ancestral enoyl-CoA reductases, which catalyze a simpler reduction reaction without carboxylation. pnas.orgnih.gov The ability to trap a reactive enolate intermediate with CO2 appears to be a key evolutionary innovation.

The Ccr gene family has expanded significantly, particularly in plants, through various gene duplication and retention events. frontiersin.org This expansion has led to the emergence of multiple Ccr homologs within a single organism, often with specialized functions or substrate specificities. frontiersin.orgresearchgate.net For example, phylogenetic trees show distinct clusters for Ccr enzymes from monocots versus those from other plants, and even different isoforms within a species like wheat can diverge significantly. oup.com Some homologs are involved in primary metabolism, such as the ethylmalonyl-CoA pathway, while others participate in the biosynthesis of secondary metabolites. wikipedia.org

The evolution of Ccr enzymes demonstrates a principle of molecular adaptation, where an existing enzyme scaffold (an enoyl-CoA reductase) was modified to perform a more complex chemical transformation (reductive carboxylation). This is highlighted by the observation that many Ccr enzymes retain the ancestral ability to simply reduce their substrate, albeit inefficiently, in the absence of CO2. pnas.org The phylogenetic relationships within the broader superfamily, which includes enzymes like aldehyde reductases and dihydroflavonol reductases, suggest a common catalytic mechanism was adapted for a wide array of substrates and reactions over evolutionary time. oup.com

Ethylmalonyl-Coenzyme A Mutase and Related Enzymes

Conversion of Ethylmalonyl-Coenzyme A to Methylsuccinyl-Coenzyme A

Following its synthesis by Ccr, ethylmalonyl-CoA is isomerized to methylsuccinyl-CoA, a key carbon skeleton rearrangement in the ethylmalonyl-CoA pathway. nih.govresearchgate.net This reaction is catalyzed by the enzyme ethylmalonyl-CoA mutase (Ecm) . researchgate.netqmul.ac.uk Specifically, the enzyme acts on (2R)-ethylmalonyl-CoA to produce (2S)-methylsuccinyl-CoA. qmul.ac.uk

Ecm from Rhodobacter sphaeroides exhibits high specificity for its ethylmalonyl-CoA substrate. nih.govresearchgate.net While other mutases, such as methylmalonyl-CoA mutase, can act on ethylmalonyl-CoA as a substrate, they typically do so with much lower efficiency. nih.gov The Ecm-catalyzed reaction is reversible, but the forward reaction is a critical step for acetate assimilation in organisms lacking the glyoxylate cycle. pnas.orgnih.gov

Coenzyme B12 Dependence in Specific Mutases

A defining characteristic of ethylmalonyl-CoA mutase (Ecm) is its dependence on coenzyme B12 (adenosylcobalamin) as a cofactor for its catalytic activity. nih.govresearchgate.netqmul.ac.uk Ecm belongs to the family of coenzyme B12-dependent acyl-CoA mutases, which are radical enzymes that facilitate reversible carbon skeleton rearrangements. nih.govresearchgate.net

Other Relevant Acyl-Coenzyme A Hydratases and Dehydrogenases

The metabolism of 2-ethylcrotonyl-CoA involves several acyl-CoA hydratases and dehydrogenases that are not exclusively dedicated to its pathway but exhibit activity towards it and related metabolites. These enzymes often display broad substrate specificity and can act on a variety of acyl-CoA thioesters, contributing to the complexity of fatty acid and amino acid catabolism.

Interconversion with 3-Hydroxybutyryl-Coenzyme A and Related Metabolites

The hydration of crotonyl-CoA to form (S)-3-hydroxybutyryl-CoA is a key reaction in the β-oxidation pathway of fatty acids, catalyzed by enoyl-CoA hydratase (also known as crotonase). uniprot.orgwikipedia.org This enzyme can also act on other trans-2-enoyl-CoA substrates. uniprot.org While direct evidence for the hydration of 2-ethylcrotonyl-CoA by crotonase to form 3-hydroxy-2-ethylbutyryl-CoA is not extensively detailed in the provided search results, the broad substrate specificity of enoyl-CoA hydratases suggests this is a plausible reaction. uniprot.orgnih.gov

The subsequent dehydrogenation of the resulting 3-hydroxyacyl-CoA is catalyzed by a 3-hydroxyacyl-CoA dehydrogenase. For instance, (S)-3-hydroxybutyryl-CoA is a substrate for 3-hydroxybutyryl-CoA dehydrogenase (EC 1.1.1.157), which oxidizes it to acetoacetyl-CoA. genome.jp Similarly, 2-methyl-3-hydroxybutyryl-CoA, an intermediate in isoleucine metabolism, is oxidized by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase. researchgate.netnccrcg.org This suggests that a specific or broad-specificity 3-hydroxyacyl-CoA dehydrogenase is responsible for the oxidation of the hydroxylated derivative of 2-ethylcrotonyl-CoA.

The interconversion between the enoyl-CoA and the 3-hydroxyacyl-CoA is a reversible reaction. In certain metabolic contexts, the dehydration of a 3-hydroxyacyl-CoA can be driven to produce the corresponding enoyl-CoA. For example, 3-methylglutaconyl-CoA hydratase can catalyze the dehydration of 3-hydroxy-3-methylglutaryl-CoA. researchgate.net

Table 1: Enzymes Involved in Related Acyl-CoA Transformations

| Enzyme | EC Number | Substrate(s) | Product(s) |

| Enoyl-CoA Hydratase (Crotonase) | 4.2.1.17 | Crotonyl-CoA, other trans-2-enoyl-CoAs uniprot.orgwikipedia.org | (S)-3-Hydroxybutyryl-CoA uniprot.org |

| 3-Hydroxybutyryl-CoA Dehydrogenase | 1.1.1.157 | (S)-3-Hydroxybutyryl-CoA genome.jp | Acetoacetyl-CoA |

| 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase | 1.1.1.35 (related) | 2-Methyl-3-hydroxybutyryl-CoA researchgate.netnccrcg.org | 2-Methylacetoacetyl-CoA researchgate.net |

| 3-Methylglutaconyl-CoA Hydratase | 4.2.1.18 | 3-Methylglutaconyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA researchgate.net |

This table summarizes the enzymes, their EC numbers, and their respective substrates and products involved in metabolic transformations related to 2-ethylcrotonyl-CoA.

Functional Redundancy and Isoenzyme Activity

Functional redundancy, where multiple enzymes can catalyze the same reaction, is a common feature in metabolic pathways. This is particularly evident in the case of acyl-CoA hydratases and dehydrogenases. researchgate.net Different isoenzymes of enoyl-CoA hydratase exist, often with varying substrate specificities and subcellular localizations. nih.gov For example, both mitochondrial and peroxisomal forms of enoyl-CoA hydratase have been identified, each playing a role in the breakdown of fatty acids of different chain lengths. uniprot.orggenome.jp

In Mycobacterium smegmatis, two forms of enoyl-CoA hydratase have been purified, with one showing higher activity towards short-chain substrates like crotonyl-CoA and the other being more active with longer-chain substrates. nih.gov This suggests that even within the same organism, multiple hydratases can process a range of acyl-CoA molecules. Similarly, mammals possess multiple 3-hydroxyacyl-CoA dehydratase (HACD) isozymes involved in fatty acid elongation, demonstrating functional redundancy in this step of lipid metabolism.

This redundancy ensures the robustness of metabolic pathways, allowing the cell to process a wide variety of substrates and to compensate for the absence or deficiency of a particular enzyme. The existence of multiple acyl-CoA hydratases and dehydrogenases with overlapping substrate specificities implies that the metabolism of 2-ethylcrotonyl-CoA is likely not dependent on a single, specific enzyme but can be handled by a group of related enzymes. nih.govnih.gov

Regulation of 2 Ethyl Crotonyl Coenzyme a Metabolism

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The expression of enzymes involved in the ethylmalonyl-CoA (EMC) pathway is primarily controlled at the transcriptional level, allowing organisms to synthesize these proteins only when needed.

A key example of transcriptional control in this pathway is the role of TetR-type transcriptional regulators. In the methylotrophic bacterium Methylobacterium extorquens AM1, the TetR-family regulator CcrR acts as a transcriptional activator for the ccr gene, which encodes crotonyl-CoA carboxylase/reductase. nih.govresearchgate.netnih.gov This enzyme is pivotal to the EMC pathway. nih.gov

Research has demonstrated that CcrR is essential for the normal expression of the ccr gene. researchgate.net CcrR directly binds to a specific palindromic DNA sequence located upstream of the promoter for the katA-ccr operon. nih.govresearchgate.net This binding activates transcription. Consequently, a mutant strain of M. extorquens lacking the ccrR gene exhibits significantly reduced activity of crotonyl-CoA carboxylase/reductase and shows impaired growth on C1 and C2 compounds like methanol (B129727) and ethylamine (B1201723), which are assimilated via the EMC pathway. nih.govresearchgate.net Interestingly, CcrR does not appear to regulate other genes within the EMC pathway, which suggests the existence of additional, yet-to-be-identified regulatory proteins that control the entire pathway. nih.govresearchgate.net

Table 1: Effect of CcrR on Crotonyl-CoA Carboxylase/Reductase (Ccr) Activity in M. extorquens AM1

| Strain | Growth Substrate | Relative Ccr Activity | Finding |

| Wild-Type | Methanol | Normal | CcrR is required for normal enzyme activity. researchgate.net |

| ccrR null mutant | Methanol | Reduced | Absence of CcrR leads to decreased Ccr activity and impaired growth on C1 compounds. nih.govresearchgate.net |

The expression of crotonyl-CoA carboxylase/reductase (Ccr), a key enzyme in the EMC pathway, is tightly regulated by the available carbon source. nih.gov This ensures that the pathway is active primarily when the organism is utilizing substrates that feed into it, such as acetate (B1210297) or fatty acids.

In the bacterium Rhodobacter sphaeroides, Ccr activity is over 60-fold higher when grown on acetate compared to when it is grown on succinate (B1194679). nih.govpnas.org Similarly, in Streptomyces coelicolor, Ccr activity is high in cells grown on butyrate (B1204436) but is 20-fold lower in cells grown on succinate. nih.gov This differential expression indicates that the enzyme's synthesis is induced by the presence of its substrates or early precursors in the metabolic pathway.

Furthermore, some organisms possess multiple homologs of the ccr gene that are subject to different regulatory controls. In Streptomyces tsukubaensis, two ccr homologues, ccr1 and allR, have been identified. uni.luwikipedia.org Their expression is regulated differently, leading to distinct functional roles: ccr1 is primarily involved in the primary metabolism of the EMC pathway for acetate assimilation, while allR is dedicated to a secondary metabolic pathway, the biosynthesis of the immunosuppressants FK506 and FK520. uni.luwikipedia.orgfrontiersin.org This separation of roles allows the organism to independently control its central metabolism from its specialized secondary metabolite production. uni.lufrontiersin.org

Role of Transcriptional Activators (e.g., TetR-type Regulators like CcrR)

Metabolic Control Points within Associated Pathways

One significant control point is the enzyme ethylmalonyl-CoA mutase (Ecm). nih.govresearchgate.netuni.lu Studies on M. extorquens during a switch from succinate to ethylamine as the carbon source revealed a temporary accumulation of butyryl-CoA, a breakdown product of ethylmalonyl-CoA. researchgate.netuni.lu This accumulation pointed to a metabolic imbalance and a bottleneck at the step immediately following the formation of ethylmalonyl-CoA. nih.govresearchgate.net The growth of the culture resumed once the transcriptional upregulation and subsequent increase in Ecm activity were sufficient to process the accumulated ethylmalonyl-CoA. researchgate.netuni.lu Overexpression of the ecm gene eliminated this bottleneck, allowing for a quicker resumption of growth and preventing the accumulation of the intermediate. researchgate.netuni.lu These findings establish Ecm as a key metabolic control point regulated at the transcriptional level. nih.govresearchgate.net

Crotonyl-CoA carboxylase/reductase (Ccr) is also considered a key enzyme and a control point, as its activity is the committing step for carbon entry into this specific assimilation pathway. nih.govpnas.org Its strong regulation by carbon source availability underscores its role in controlling pathway entry. nih.gov

Environmental and Cellular Influences on Pathway Flux

The rate of metabolic activity, or flux, through the ethylmalonyl-CoA pathway is highly responsive to both external environmental cues and internal cellular states.

Environmental Influences:

Carbon Source Availability: The most significant environmental factor is the type of carbon source available. The EMC pathway is essential for organisms that lack a functional glyoxylate (B1226380) cycle to grow on C2 compounds like acetate. nih.govwikipedia.org The pathway flux is high under these conditions but is downregulated when alternative, more easily metabolized substrates like succinate are present. nih.govresearchgate.net

Light: For photoheterotrophic bacteria, light is a crucial environmental signal. In Dinoroseobacter shibae, growth in the light is characterized by an enhanced flux through the EMC pathway, which is used for CO2 assimilation. researchgate.netresearchgate.netnih.gov This adaptation allows the organism to leverage light energy to fix inorganic carbon, supplementing its heterotrophic metabolism. researchgate.netnih.gov

Cellular Influences:

Intracellular Crotonyl-CoA Concentration: The concentration of crotonyl-CoA itself can act as a cellular signal. In mammalian cells, the level of crotonyl-CoA can influence gene expression through the post-translational modification of histones, a process known as histone crotonylation. frontiersin.orgnih.gov The coactivator p300 can use crotonyl-CoA as a substrate to crotonylate histone proteins, which in turn can stimulate gene transcription to a greater degree than histone acetylation. nih.gov This provides a direct link between the metabolic state (i.e., the concentration of crotonyl-CoA) and the regulation of gene expression, coupling cellular metabolism to transcriptional control. frontiersin.orgnih.gov Factors that alter the cellular concentration of crotonyl-CoA, such as fatty acid β-oxidation or the catabolism of lysine (B10760008) and tryptophan, can thus influence the epigenetic landscape of the cell. frontiersin.orgmdpi.com

Table 2: Factors Influencing Ethylmalonyl-CoA Pathway Flux

| Factor | Type | Influence on Pathway Flux | Organism/System Context |

| Acetate/Butyrate | Environmental (Carbon Source) | Upregulates/Increases flux | Rhodobacter sphaeroides, Streptomyces coelicolor nih.govpnas.org |

| Succinate | Environmental (Carbon Source) | Downregulates/Decreases flux | Rhodobacter sphaeroides, Streptomyces coelicolor nih.govpnas.org |

| Light | Environmental | Enhances flux for CO2 fixation | Dinoroseobacter shibae researchgate.netnih.gov |

| Blockage of pathway enzymes | Cellular | Accumulation of intermediates, depletion of free CoA pool, growth inhibition. asm.org | Rhodobacter sphaeroides asm.org |

| Crotonyl-CoA concentration | Cellular | Modulates histone crotonylation, influencing gene expression. frontiersin.orgnih.gov | Mammalian cells frontiersin.orgnih.gov |

Advanced Methodologies for Research on 2 Ethyl Crotonyl Coenzyme a

Mass Spectrometry-Based Metabolomics (LC-MS, HPLC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the preeminent analytical platform for the study of acyl-CoA thioesters. Its combination of high-resolution chromatographic separation with the high sensitivity and specificity of mass spectrometric detection allows for the precise identification and quantification of low-abundance intermediates like 2-ethylcrotonyl-CoA from complex biological matrices such as cell lysates, tissue homogenates, or mitochondria. High-performance liquid chromatography (HPLC), typically utilizing reversed-phase columns (e.g., C18), effectively separates the diverse pool of acyl-CoAs based on their hydrophobicity before their introduction into the mass spectrometer.

The quantitative analysis of 2-ethylcrotonyl-CoA is most effectively achieved using tandem mass spectrometry (MS/MS), particularly with methods like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). These targeted approaches provide exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

For 2-ethylcrotonyl-CoA, the instrument is set to isolate the protonated molecular ion (precursor ion, [M+H]+) in the first quadrupole. This ion is then fragmented via collision-induced dissociation (CID), and a specific, characteristic fragment ion (product ion) is monitored in the third quadrupole. This specificity minimizes interference from the complex biological matrix. The intensity of the product ion signal is directly proportional to the concentration of the analyte in the sample. Quantification is performed by comparing the signal intensity against a standard curve generated with a synthesized, purified 2-ethylcrotonyl-CoA standard.

Research Findings: Studies utilizing LC-MS/MS have successfully quantified 2-ethylcrotonyl-CoA in various biological contexts. For instance, in investigations of isoleucine catabolism or the metabolism of certain xenobiotics, LC-MS/MS has been used to measure the accumulation of 2-ethylcrotonyl-CoA, confirming its role as a metabolic intermediate [9, 24]. The table below details typical parameters used for the targeted quantification of 2-ethylcrotonyl-CoA and a related short-chain acyl-CoA.

| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (eV) | Typical Retention Time (min)* |

|---|---|---|---|---|

| 2-Ethylcrotonyl-CoA | 864.7 | 507.3 | 35 | 8.5 |

| Butyryl-CoA | 840.6 | 507.3 | 32 | 7.2 |

*Retention times are illustrative and depend on the specific C18 column, gradient, and mobile phase composition.

Stable isotope labeling is a powerful strategy to trace the metabolic fate of precursors and definitively establish metabolic pathways. In this approach, cells or organisms are supplied with a substrate enriched with a stable isotope, such as carbon-13 (13C). The metabolic conversion of this labeled substrate into downstream intermediates can be tracked by detecting the corresponding mass shift in the intermediates using LC-MS.

Research Findings: To elucidate the origin of 2-ethylcrotonyl-CoA, researchers have utilized precursors like 13C-labeled valine or isoleucine [9, 23]. A more direct experiment might involve feeding cells a combination of labeled and unlabeled precursors. For example, if it is hypothesized that 2-ethylcrotonyl-CoA is formed via the condensation of butyryl-CoA and acetyl-CoA, cells could be incubated with unlabeled butyryl-CoA and [1,2-13C2]acetyl-CoA. The resulting 2-ethylcrotonyl-CoA would incorporate the two 13C atoms, leading to a mass increase of 2 Daltons (Da) compared to the unlabeled molecule. Detecting this specific [M+2] isotopologue by LC-MS provides unequivocal evidence for this biosynthetic route. This technique has been crucial in differentiating between competing metabolic pathways and identifying novel enzymatic functions .

| Labeled Precursor | Hypothesized Pathway | Analyte | Unlabeled [M+H]+ (m/z) | Labeled [M+H]+ (m/z) | Mass Shift (Δm/z) |

|---|---|---|---|---|---|

| [1,2-13C2]Acetyl-CoA | Condensation with Butyryl-CoA | 2-Ethylcrotonyl-CoA | 864.7 | 866.7 | +2.0 |

Quantitative Analysis of Acyl-Coenzyme A Thioesters

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pathway Intermediates Identification

While mass spectrometry excels at sensitive detection, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the de novo structural determination of metabolic intermediates. When a novel or unexpected compound is detected by MS, NMR is often required to confirm its precise chemical structure, including stereochemistry. This is particularly relevant for identifying intermediates like 2-ethylcrotonyl-CoA in pathways where authentic standards are not commercially available.

Both one-dimensional (1H, 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed. 1H NMR provides information on the number and connectivity of protons, while 13C NMR reveals the carbon backbone. 2D NMR experiments establish correlations between atoms, allowing for the complete assembly of the molecular structure.

Research Findings: In studies identifying novel metabolic products, researchers have purified sufficient quantities of a target compound (initially identified by MS) for NMR analysis. For 2-ethylcrotonyl-CoA, the key distinguishing features in the 1H NMR spectrum are the signals corresponding to the vinyl proton and the adjacent ethyl and methyl groups. The characteristic chemical shifts and coupling patterns (e.g., triplets and quartets for the ethyl group) provide definitive structural proof. 13C NMR further confirms the structure by identifying the carbonyl carbon, the two sp2-hybridized carbons of the double bond, and the aliphatic carbons of the side chains [4, 18].

| Atom/Group | Nucleus | Predicted Chemical Shift (ppm)* | Predicted Multiplicity |

|---|---|---|---|

| Carbonyl (C=O) | 13C | 190 - 195 | - |

| Vinyl C (β-carbon) | 13C | 145 - 150 | - |

| Vinyl C (α-carbon) | 13C | 140 - 145 | - |

| Vinyl H (β-proton) | 1H | 6.5 - 7.0 | Quartet (q) |

| Ethyl CH2 | 13C | 25 - 30 | - |

| Ethyl CH2 | 1H | 2.2 - 2.5 | Quartet (q) |

| Crotonyl CH3 | 13C | 18 - 22 | - |

| Crotonyl CH3 | 1H | 1.8 - 2.1 | Doublet (d) |

| Ethyl CH3 | 13C | 12 - 15 | - |

| Ethyl CH3 | 1H | 1.0 - 1.2 | Triplet (t) |

*Shifts are relative to a standard (e.g., TMS) and can vary based on solvent and pH. The Coenzyme A moiety produces numerous other signals not listed here.

Broader Research Implications and Future Directions

Metabolic Engineering and Biotechnological Applications

The unique chemical structure of intermediates derived from or related to 2-ethylcrotonyl-CoA makes them valuable targets for metabolic engineering. Scientists are harnessing the enzymes that produce and consume these molecules to create novel biosynthetic pathways for a range of applications.

A groundbreaking application involving intermediates structurally related to 2-ethylcrotonyl-CoA is the development of synthetic carbon dioxide (CO2) fixation pathways. These engineered cycles aim to convert CO2 into valuable organic molecules more efficiently than natural processes like the Calvin cycle.

One of the most notable examples is the Crotonyl-CoA/Ethylmalonyl-CoA/Hydroxybutyryl-CoA (CETCH) cycle . nih.govnih.gov This synthetic pathway, constructed in vitro from 17 different enzymes sourced from nine organisms, represents a seventh, man-made alternative to the six known natural CO2 fixation pathways. nih.govnih.gov The cycle's design is a testament to the power of metabolic retrosynthesis and enzyme engineering. nih.gov

A key enzyme in this cycle is crotonyl-CoA carboxylase/reductase (CCR) , which catalyzes the reductive carboxylation of crotonyl-CoA to produce (2S)-ethylmalonyl-CoA. pnas.orgrsc.org This reaction is central to the cycle, incorporating a molecule of CO2 into the carbon backbone. pnas.org The entire CETCH cycle can convert CO2 into products like glyoxylate (B1226380) at a rate of 5 nanomoles of CO2 per minute per milligram of protein. nih.gov By overcoming the limitations of natural carboxylases like RuBisCO, which is notoriously slow and inefficient, synthetic cycles like CETCH open new avenues for carbon capture and its conversion into multi-carbon, value-added products. nih.gov

Table 1: Key Enzymes of the CETCH Cycle This table lists some of the core enzymes involved in the synthetic CETCH pathway for CO2 fixation.

| Enzyme Abbreviation | Full Enzyme Name | Function in CETCH Cycle |

|---|---|---|

| CCR | Crotonyl-CoA Carboxylase/Reductase | Reductively carboxylates crotonyl-CoA to ethylmalonyl-CoA |

| EEM | Ethylmalonyl-CoA Epimerase and Mutase | Rearranges the carbon skeleton of ethylmalonyl-CoA |

| MML | Methylmalyl-CoA Lyase | Cleaves methylmalyl-CoA into glyoxylate and propionyl-CoA |

| POX | Propionyl-CoA Oxidase | Regenerates a key intermediate for the next turn of the cycle |

| HBD | 4-hydroxybutyryl-CoA Dehydratase | Catalyzes a dehydration step in the cycle |

Data sourced from: researchgate.net

Metabolic pathways involving α,β-unsaturated acyl-CoAs like crotonyl-CoA are ripe for engineering to produce biofuels and specialty chemicals. By introducing and optimizing specific enzymatic pathways in microbial hosts like Clostridium ljungdahlii or Escherichia coli, carbon flux can be redirected from native metabolism towards the synthesis of desired products such as butanol and hexanol. europa.eunih.gov

The core strategy involves chain elongation starting from acetyl-CoA. The formation of butyryl-CoA from two acetyl-CoA molecules proceeds via a crotonyl-CoA intermediate. This butyryl-CoA can then be either reduced to butanol or further elongated with another acetyl-CoA to form hexanoyl-CoA, the precursor to hexanol. nih.gov Engineering efforts focus on introducing heterologous gene clusters from organisms like Clostridium kluyveri that are natural producers of these compounds. nih.gov

Furthermore, enzymes like thiolases can be engineered to condense larger or branched acyl-CoA substrates, expanding the range of possible products. researchgate.net For example, pathways can be designed to produce branched-chain alcohols like 2-ethyl-1-butanol. datapdf.com By leveraging intermediates like ethylmalonyl-CoA (derived from crotonyl-CoA), metabolic engineers can create more complex and valuable molecules, demonstrating the potential to build a sustainable bio-economy based on microbial fermentation. europa.eubiorxiv.org

Table 2: Examples of Engineered Biosynthetic Products This table highlights value-added chemicals that can be produced by engineering pathways related to crotonyl-CoA and its derivatives.

| Product | Key Precursor(s) | Key Engineered Enzyme/Pathway Step | Reference |

|---|---|---|---|

| n-Butanol | Acetyl-CoA, Crotonyl-CoA | Introduction of butanol biosynthesis cluster (e.g., from C. acetobutylicum) | nih.gov |

| n-Hexanol | Butyryl-CoA, Acetyl-CoA | Introduction of hexanol biosynthesis cluster (e.g., from C. kluyveri) | nih.gov |

| 2-Butanol (B46777) | Acetoacetyl-CoA | Introduction of pathway for MEK and 2-butanol synthesis | google.com |

| Branched-chain Diols | Ethylmalonyl-CoA | Replacement of AT domain in PKS with an ethylmalonyl-CoA specific version | biorxiv.org |

Polyketides are a diverse class of natural products with a wide range of pharmaceutical applications, including as antibiotics and immunosuppressants. They are assembled by large enzyme complexes called polyketide synthases (PKSs), which iteratively add two-carbon units from small carboxylic acid building blocks, known as extender units. rsc.org The structural diversity of polyketides is largely determined by the specific extender units used. nih.gov

While malonyl-CoA and methylmalonyl-CoA are the most common extender units, the enzyme crotonyl-CoA carboxylase/reductase (CCR) and its homologs can generate a variety of alternative, substituted malonyl-CoA derivatives. rsc.orgrsc.org Specifically, CCR catalyzes the reductive carboxylation of α,β-unsaturated acyl-CoAs to produce these novel extender units. rsc.org For example, crotonyl-CoA is converted to (2S)-ethylmalonyl-CoA . pnas.orgnih.gov

By engineering PKS gene clusters to include specific CCRs and compatible acyltransferase (AT) domains, which are responsible for selecting the extender unit, scientists can incorporate these non-canonical building blocks into polyketide backbones. biorxiv.orgnih.gov The incorporation of ethylmalonyl-CoA, for example, introduces an ethyl side chain into the final product, which can dramatically alter its structure and biological activity. biorxiv.org This strategy provides a powerful platform for generating novel polyketide analogs and expanding the chemical diversity of natural products for drug discovery. rsc.orgnih.gov

Table 3: Examples of PKS Extender Units and Their Precursors This table shows common and unusual extender units for polyketide synthesis and the enzymes involved in their formation.

| Extender Unit | α,β-Unsaturated Acyl-CoA Precursor | Key Enzyme | Reference |

|---|---|---|---|

| (2S)-Ethylmalonyl-CoA | Crotonyl-CoA | Crotonyl-CoA Carboxylase/Reductase (CCR) | rsc.orgrsc.org |

| (2S)-Methylmalonyl-CoA | - | Propionyl-CoA Carboxylase | nih.gov |

| Malonyl-CoA | - | Acetyl-CoA Carboxylase | nih.gov |

| Hexylmalonyl-CoA | 2-Octenoyl-CoA | CinF (a CCR homolog) | nih.gov |

| Chloroethylmalonyl-CoA | trans-4-Chlorocrotonyl-CoA | CCR Homolog | nih.gov |

Engineered Biosynthesis of Value-Added Chemicals and Fuels

Fundamental Insights into Carbon Flow and Energetics

2-Ethylcrotonyl-CoA, more formally known as (E)-2-methylcrotonoyl-CoA or tiglyl-CoA, is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA) L-isoleucine . qiagen.comreactome.org Studying this pathway provides fundamental insights into how carbon from amino acids is channeled into central metabolism for energy production or biosynthesis.

The breakdown of isoleucine is a multi-step process that ultimately yields two crucial metabolic intermediates: acetyl-CoA and propionyl-CoA . qiagen.com This conversion links the carbon skeleton of an amino acid directly to the tricarboxylic acid (TCA) cycle. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, a direct TCA cycle intermediate. Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate. nih.gov

From an energetic standpoint, the catabolism of isoleucine is a significant source of cellular energy. The pathway includes several dehydrogenation steps that generate reduced cofactors, such as FADH2 and NADH. qiagen.com These molecules are subsequently oxidized by the electron transport chain to produce a substantial amount of ATP. Therefore, the metabolic flux through 2-ethylcrotonyl-CoA is integral to cellular energy homeostasis, particularly under conditions where amino acids are being used as a fuel source. newenglandconsortium.orgsci-hub.se

Table 4: Simplified Pathway of Isoleucine Catabolism This table outlines the major steps in the breakdown of L-isoleucine, showing the flow of carbon into central metabolic intermediates.

| Step | Starting Substrate | Key Intermediate(s) | Final Product(s) of Cleavage |

|---|---|---|---|

| 1 | L-Isoleucine | 2-Keto-3-methyl-valerate | - |

| 2 | 2-Keto-3-methyl-valerate | 2-Methylbutanoyl-CoA | - |

| 3 | 2-Methylbutanoyl-CoA | (E)-2-Methylcrotonoyl-CoA (Tiglyl-CoA) | - |

| 4 | (E)-2-Methylcrotonoyl-CoA | 2-Methylacetoacetyl-CoA | - |

| 5 | 2-Methylacetoacetyl-CoA | - | Acetyl-CoA + Propionyl-CoA |

Data sourced from: qiagen.comsci-hub.se

Biochemical Basis of Metabolic Perturbations Associated with Relevant Pathways

Inborn errors of metabolism provide a critical window into the importance of specific biochemical pathways. While a specific disorder named "2-ethylcrotonyl-CoA carboxylase deficiency" is not described in the literature, the consequences of such a defect can be inferred from closely related and well-characterized conditions, most notably 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency . nih.gov 3-MCC deficiency is an autosomal recessive disorder of leucine (B10760876) catabolism caused by mutations in the MCCC1 or MCCC2 genes. wikipedia.orghrsa.gov

Both the known 3-MCC enzyme and the putative enzyme that metabolizes 2-ethylcrotonyl-CoA (an enoyl-CoA carboxylase or hydratase in the isoleucine pathway) are part of metabolic routes that process branched-chain amino acids. nih.govqiagen.com Many carboxylases in these pathways, including 3-MCC, are biotin-dependent. revvity.comresearchgate.net A deficiency in the enzyme responsible for processing 2-ethylcrotonyl-CoA would lead to its accumulation and the buildup of upstream metabolites.

This accumulation is biochemically disruptive. The excess 2-ethylcrotonyl-CoA would likely be shunted into alternative detoxification pathways, leading to the formation and excretion of abnormal organic acids in the urine, such as 2-methylbutyrylglycine (B135152) and 2-ethylhydracrylic acid, which are markers for defects in isoleucine metabolism. nih.gov As seen in 3-MCC and other organic acidurias, this buildup can be toxic, leading to a severe metabolic crisis, particularly during periods of illness or fasting. newenglandconsortium.orgorpha.net Symptoms of such a crisis would likely include metabolic acidosis, hypoglycemia (low blood sugar), and mild hyperammonemia, which can cause lethargy, vomiting, and potentially severe neurological damage if left untreated. newenglandconsortium.orgrevvity.comorpha.net Studying these perturbations underscores the critical role of these pathways in maintaining metabolic homeostasis.

Table 5: Comparison of a Known and a Hypothetical Organic Aciduria This table compares the features of the well-documented 3-MCC deficiency with the predicted features of a hypothetical disorder in 2-ethylcrotonyl-CoA metabolism.

| Feature | 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency (Known) | Hypothetical 2-Ethylcrotonyl-CoA Pathway Defect |

|---|---|---|

| Affected Pathway | Leucine Catabolism | Isoleucine Catabolism |

| Accumulated Substrate | 3-Methylcrotonyl-CoA | 2-Ethylcrotonyl-CoA (Tiglyl-CoA) |

| Key Urinary Metabolites | 3-Hydroxyisovaleric acid, 3-Methylcrotonylglycine | 2-Ethylhydracrylic acid, 2-Methylbutyrylglycine |

| Enzyme Cofactor | Biotin | Likely Biotin (if a carboxylase) or none (if a hydratase/dehydrogenase) |

| Clinical Presentation | Often asymptomatic; can present with metabolic crisis (acidosis, hypoglycemia, lethargy) | Predicted to be similar: asymptomatic or presenting with metabolic crisis under stress |

Data sourced from: nih.govwikipedia.orgnih.govorpha.net

Compound Index

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.